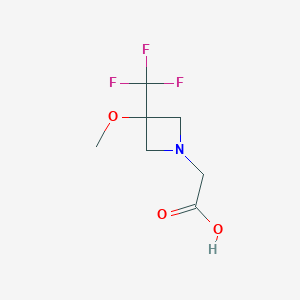

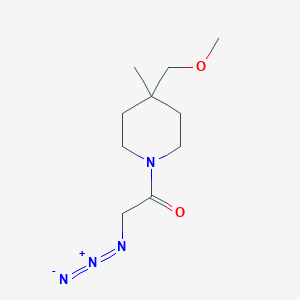

4-Ethoxy-4-(trifluoromethyl)piperidine

概要

説明

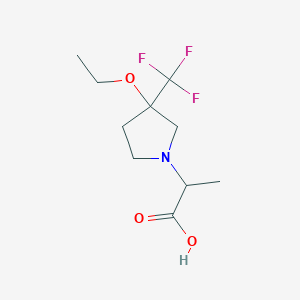

“4-Ethoxy-4-(trifluoromethyl)piperidine” is a chemical compound . It is used in the preparation of retinoid-related orphan receptor inhibitors . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

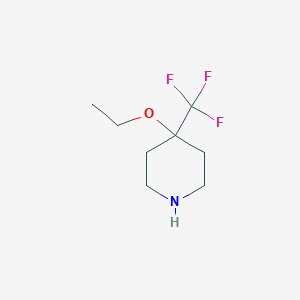

The synthesis of “4-Ethoxy-4-(trifluoromethyl)piperidine” and its derivatives is achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

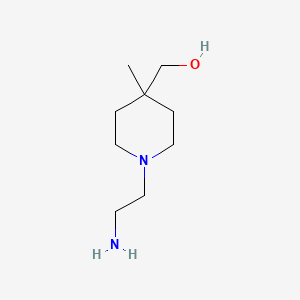

The molecular structure of “4-Ethoxy-4-(trifluoromethyl)piperidine” contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis

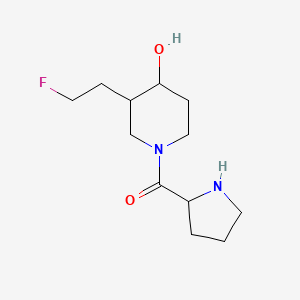

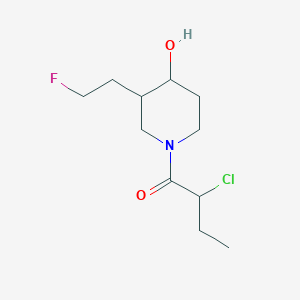

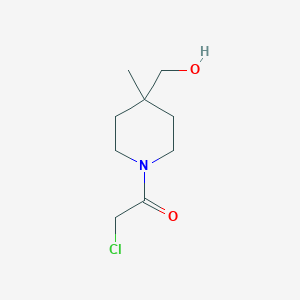

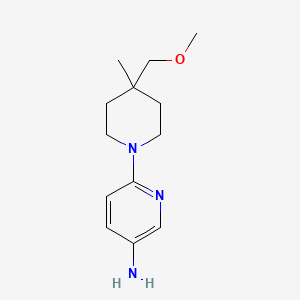

The chemical reactions of “4-Ethoxy-4-(trifluoromethyl)piperidine” involve C,N-cross coupling reactions and the synthesis of dopamine D3 receptor antagonists .Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in “4-Ethoxy-4-(trifluoromethyl)piperidine” are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学的研究の応用

Agrochemical Industry

4-Ethoxy-4-(trifluoromethyl)piperidine: derivatives are primarily used in the agrochemical industry for crop protection. The trifluoromethyl group is known to enhance the biological activity of pesticides, making them more effective against pests . For instance, derivatives like fluazifop-butyl utilize this compound as a key structural motif to protect crops from various pests .

Pharmaceutical Development

In the pharmaceutical sector, the compound’s derivatives are utilized due to their unique physicochemical properties imparted by the fluorine atom. These properties can lead to the development of novel pharmaceuticals with enhanced efficacy and stability. Currently, several pharmaceutical products containing the trifluoromethyl group are on the market, and many more are undergoing clinical trials .

Veterinary Medicine

Similar to its applications in human medicine, 4-Ethoxy-4-(trifluoromethyl)piperidine is also used in veterinary products. Its derivatives have been approved for use in veterinary medicine, providing treatments for animals that benefit from the unique characteristics of the trifluoromethyl group .

Material Science

The compound’s derivatives are being explored for their potential applications in material science. The presence of the trifluoromethyl group can impart materials with unique properties such as increased resistance to degradation and improved performance in various applications .

Environmental Science

In environmental science, the focus is on the impact and degradation of 4-Ethoxy-4-(trifluoromethyl)piperidine derivatives in the environment. Research is conducted to understand how these compounds interact with ecological systems and to ensure that their use does not lead to long-term environmental damage .

Analytical Chemistry

4-Ethoxy-4-(trifluoromethyl)piperidine: is used in analytical chemistry as a reference compound or intermediate in the synthesis of more complex molecules. Its derivatives can be used in various analytical techniques, including NMR, HPLC, LC-MS, and UPLC, to study the properties and behaviors of new compounds .

作用機序

Target of Action

The primary target of 4-Ethoxy-4-(trifluoromethyl)piperidine is involved in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This compound also seems to be used in the synthesis of dopamine D3 receptor antagonists .

Mode of Action

The mode of action of 4-Ethoxy-4-(trifluoromethyl)piperidine involves its interaction with its targets, leading to changes in the biochemical pathways. In the Suzuki–Miyaura coupling reaction, the compound participates in electronically divergent processes with the metal catalyst .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 4-Ethoxy-4-(trifluoromethyl)piperidine. This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The compound’s unique properties make it a valuable tool for studies in various fields.

Result of Action

The result of the action of 4-Ethoxy-4-(trifluoromethyl)piperidine is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in the synthesis of complex organic compounds .

Action Environment

The action of 4-Ethoxy-4-(trifluoromethyl)piperidine is influenced by environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires specific conditions for optimal performance . .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-ethoxy-4-(trifluoromethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO/c1-2-13-7(8(9,10)11)3-5-12-6-4-7/h12H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGVBFKNAXVFALJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCNCC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。